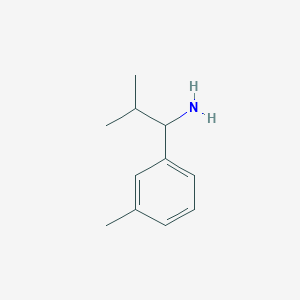

2-methyl-1-(3-methylphenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(3-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVAKVFGEUFQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 2 Methyl 1 3 Methylphenyl Propan 1 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's constitution. High-resolution techniques provide precise information on the electronic environment of individual atoms, their connectivity, and the nature of the functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

For 2-methyl-1-(3-methylphenyl)propan-1-amine, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 3-methylphenyl ring would typically appear in the downfield region (around 7.0-7.3 ppm). libretexts.org The benzylic proton (CH-NH₂) is anticipated to resonate at a lower field than typical alkyl protons due to the deshielding effects of the adjacent aromatic ring and the amine group. libretexts.org The methine proton of the isopropyl group and the diastereotopic methyl protons are expected at higher field values. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons are expected in the 125-150 ppm range, with the carbon bearing the methyl group showing a distinct shift. chemguide.co.uk The benzylic carbon (CH-NH₂) and the carbons of the isopropyl group would appear in the aliphatic region of the spectrum. spectrabase.com

To confirm these assignments and establish connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. wikipedia.orglibretexts.org A COSY experiment would reveal proton-proton coupling, for instance, between the benzylic proton and the adjacent methine proton of the isopropyl group. libretexts.org An HSQC spectrum would directly correlate each proton signal with its attached carbon atom, confirming the C-H framework of the molecule. emerypharma.com Further confirmation of the molecular skeleton can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations between protons and carbons that are two or three bonds apart. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C4-H, C5-H, C6-H) | ~7.0 - 7.3 | Multiplet |

| Aromatic (C2-H) | ~7.0 - 7.3 | Singlet-like |

| Benzylic (CH-NH₂) | ~3.5 - 4.0 | Doublet |

| Isopropyl (CH) | ~1.8 - 2.2 | Multiplet |

| Aromatic (CH₃) | ~2.3 | Singlet |

| Amine (NH₂) | ~1.5 - 2.5 (variable) | Broad Singlet |

| Isopropyl (CH₃) | ~0.8 - 1.0 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C1) | ~140 - 145 |

| Aromatic (C3) | ~135 - 140 |

| Aromatic (C2, C4, C5, C6) | ~125 - 130 |

| Benzylic (CH-NH₂) | ~55 - 65 |

| Isopropyl (CH) | ~30 - 35 |

| Aromatic (CH₃) | ~20 - 25 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₇N), the calculated exact mass is 163.1361 Da. HRMS analysis would confirm this elemental composition.

In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. For aliphatic amines, the predominant fragmentation pathway upon electron ionization is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation.

For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the benzylic carbon and the isopropyl group, which would result in the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of a [C₈H₁₀N]⁺ fragment.

Cleavage of the bond between the benzylic carbon and the 3-methylphenyl group, leading to the loss of a 3-methylphenyl radical and the formation of a [C₄H₁₀N]⁺ fragment.

The most characteristic and often most abundant fragment in the mass spectrum of primary amines containing a benzylic structure is typically formed by the cleavage of the bond alpha to the amine and the aromatic ring. libretexts.orgdocbrown.info Therefore, the loss of the isopropyl group is expected to be a major fragmentation pathway, resulting in a significant peak corresponding to the iminium ion [CH(NH₂)(C₇H₇)]⁺.

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₁H₁₇N]⁺ | 163.1361 | Parent molecular ion |

| Fragment 1 | [C₈H₁₀N]⁺ | 120.0813 | Result of α-cleavage (loss of isopropyl radical) |

| Fragment 2 | [C₇H₇]⁺ | 91.0548 | Tropylium ion (from rearrangement/loss of C₄H₁₀N) |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic State Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic bands for the primary amine, the aromatic ring, and the alkyl portions of the molecule.

Key expected vibrational modes include:

N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: Aromatic C-H stretches are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups are expected just below 3000 cm⁻¹.

N-H bending: The scissoring vibration of the -NH₂ group usually appears in the 1580-1650 cm⁻¹ range.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N stretching: The aliphatic C-N stretching vibration is typically observed in the 1020-1250 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system.

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy gives insight into the electronic transitions within the molecule. The absorption of UV light is primarily associated with the 3-methylphenyl chromophore. Substituted benzene rings typically exhibit characteristic absorption bands corresponding to π → π* transitions. The presence of alkyl and amino substituents on the phenyl ring is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

Table 4: Predicted Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR / Raman | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 cm⁻¹ |

| IR / Raman | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| IR / Raman | Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ |

| IR | N-H Bend (scissoring) | 1580 - 1650 cm⁻¹ |

| IR / Raman | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

| UV-Vis | π → π* Transition (E2-band) | ~210 - 220 nm |

Crystallographic Studies and Solid-State Conformation

While solution-state analysis provides data on the dynamic average structure, crystallographic studies offer a precise snapshot of the molecule's conformation and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound and its Salts

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. unimi.it This technique can elucidate bond lengths, bond angles, and torsional angles with high precision, revealing the preferred conformation of the molecule in the crystal lattice.

Although no public crystal structure data is currently available for this compound or its salts, analysis of related phenethylamine (B48288) structures can provide insight into its likely solid-state conformation. nih.gov Computational studies on phenethylamines suggest a preference for a folded or gauche conformation, where the amino group interacts favorably with the aromatic ring. acs.org It is likely that the title compound would adopt a similar folded conformation in the solid state, influenced by crystal packing forces. Analysis of its salts, such as the hydrochloride, would be particularly informative as the protonated amine group would act as a strong hydrogen bond donor.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a network of intermolecular interactions. mdpi.com For this compound, the primary amine group is a key site for strong intermolecular interactions.

The N-H protons of the amine can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This functionality allows for the formation of robust hydrogen-bonding networks, which are often the primary determinants of the crystal packing. iucr.org Molecules are likely to form chains or layers linked by N-H···N hydrogen bonds.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Therefore, it is not possible to provide a detailed and scientifically accurate article on the specific subtopics requested, as this would require fabricating data or extrapolating from other non-specific compounds, which would be scientifically unsound.

For an accurate and detailed analysis as outlined in the query, experimental studies such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry simulations would need to be performed on this compound.

Computational Chemistry and Theoretical Investigations of 2 Methyl 1 3 Methylphenyl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular and versatile method in computational chemistry, providing a good balance between accuracy and computational cost.

In a typical DFT study, the first step is geometry optimization, where the molecule's most stable three-dimensional arrangement of atoms is determined by finding the minimum energy on the potential energy surface. This is achieved by adjusting atomic positions and bonding interactions until the lowest possible energy state is reached. For a molecule like 2-methyl-1-(3-methylphenyl)propan-1-amine, this would involve determining the optimal bond lengths, bond angles, and dihedral angles.

The choice of a functional and a basis set is crucial in DFT calculations. A commonly used combination for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines Hartree-Fock theory with DFT. The 6-31G(d,p) basis set is a split-valence double-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of the electron distribution in the molecule.

Table 1: Theoretical Geometric Parameters for a Related Compound (2-methyl-1-phenylpropan-2-amine)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl ring) | ~1.39 | ~120 | - |

| C-C (aliphatic chain) | ~1.53 | ~109.5 | - |

| C-N | ~1.47 | - | - |

| C-C-N | - | ~110 | - |

| C-C-C-N | - | - | Varies with conformation |

Note: These are approximate values based on standard bond lengths and angles and computational studies of similar molecules. The actual values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates higher stability and lower reactivity.

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MESP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). In drug design, MESP analysis helps in understanding and optimizing the electrostatic interactions between a ligand and its receptor.

For this compound, the MESP surface would likely show a region of negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a potential site for interaction with electron-deficient species. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Compound (2-methyl-1-phenylpropan-2-amine)

| Orbital | Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | -0.5 to 0.5 |

| HOMO-LUMO Gap | ~8.0 to 10.0 |

Note: These are estimated values based on computational studies of similar aromatic amines. The actual values for this compound would require a specific DFT calculation.

Global and local reactivity descriptors, derived from DFT, provide a quantitative measure of a molecule's reactivity.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as the Fukui function, identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This helps in predicting the sites for nucleophilic and electrophilic attacks.

Table 3: Calculated Global Reactivity Descriptors (Conceptual)

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ2 / (2η) | Electron-accepting ability |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the conformational flexibility and dynamic behavior of molecules.

Most molecules are flexible and can exist in various three-dimensional arrangements called conformations. A conformational search is a computational method used to find the different low-energy conformations of a molecule. Common methods include systematic searches, where torsional angles are rotated in discrete steps, and stochastic methods like Monte Carlo searches, which involve random rotations of bonds followed by energy minimization.

Once a set of conformations is generated, energy minimization (or geometry optimization) is performed to find the nearest local energy minimum on the potential energy surface for each conformation. This process refines the structure to a more stable state. The goal is to identify the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other low-energy conformers that may be biologically relevant.

For this compound, a conformational search would involve rotating the single bonds in the aliphatic side chain to explore the different spatial arrangements of the amine group relative to the phenyl ring.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In an MD simulation, the classical equations of motion for the atoms in the system are solved numerically. This allows for the observation of how the molecule moves and changes its conformation over time.

MD simulations are particularly useful for understanding the dynamic behavior of molecules in a solvent, such as water. The inclusion of explicit solvent molecules in the simulation provides a more realistic environment and allows for the study of solvent effects on the solute's conformation and dynamics. For example, an MD simulation of this compound in water could reveal how hydrogen bonding between the amine group and water molecules influences the conformational preferences of the side chain. These simulations can provide valuable insights into how the molecule behaves in a biological environment.

Advanced Analytical Methodological Developments for 2 Methyl 1 3 Methylphenyl Propan 1 Amine

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatography remains the cornerstone for the separation and analysis of 2-methyl-1-(3-methylphenyl)propan-1-amine and its related substances. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed, each offering distinct advantages for purity and enantiomeric excess determination.

Reversed-phase HPLC (RP-HPLC) is a widely applied technique for the purity assessment of amines. nih.govnih.gov Method development for this compound focuses on achieving optimal separation from any process-related impurities and degradation products. pensoft.net Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, specific, and robust. researchgate.netresearchgate.net

A typical stability-indicating RP-HPLC method involves a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of a buffer is critical for controlling the ionization state of the amine and achieving reproducible chromatography. Detection is commonly performed using a photodiode array (PDA) detector to monitor multiple wavelengths and assess peak purity.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.0)B: Acetonitrile |

| Elution | Isocratic (e.g., 50:50 v/v A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV/PDA at 220 nm |

| Injection Volume | 10 µL |

Method validation would confirm the separation of the main compound from its potential impurities, demonstrating specificity. researchgate.net Linearity would be established across a range of concentrations, while accuracy would be confirmed through recovery studies. nih.gov Precision, including repeatability and intermediate precision, ensures the method's reliability over time and between analysts. researchgate.net

As this compound is a chiral molecule, distinguishing between its enantiomers is critical. Chiral chromatography is the definitive technique for determining enantiomeric excess (ee). mdpi.com High-performance liquid chromatography using chiral stationary phases (CSPs) is a well-established approach for this purpose. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the enantioseparation of chiral amines. mdpi.com

The development of an enantioselective HPLC method involves screening various CSPs and mobile phase compositions to achieve baseline resolution of the two enantiomers. mdpi.com Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. chromatographyonline.com

Once an analytical method is established, it can be scaled up for preparative separation to isolate single enantiomers for further study.

Table 2: Example Chiral HPLC Conditions for Enantiomeric Purity

| Parameter | Condition |

| Column | Cellulose-based CSP (e.g., CHIRALCEL® OD-H) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Elution | Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 220 nm |

The method would be used to calculate the enantiomeric excess by comparing the peak areas of the two enantiomers. mdpi.com

Gas chromatography is another powerful technique for the analysis of amines, particularly for assessing volatile impurities. ccsknowledge.combre.com However, the high polarity and basicity of primary amines like this compound can lead to poor peak shapes (tailing) and interaction with the stationary phase. gassnova.no This challenge can be overcome by using specialized amine-specific columns or by derivatizing the amine group to increase volatility and reduce polarity. researchgate.netnih.gov Common derivatization agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. nih.gov

Coupling GC with a mass spectrometer (GC-MS) provides a high degree of specificity and is an invaluable tool for the identification of unknown impurities. gassnova.nonih.gov A flame ionization detector (FID) offers robust, general-purpose detection, while a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity for nitrogen-containing compounds.

Enantioselective GC, using a chiral stationary phase, is also a highly effective method for determining the enantiomeric purity of chiral amines and can detect even trace levels of the unwanted enantiomer. nih.gov

Table 3: Representative GC-MS Parameters for Impurity Analysis (after derivatization)

| Parameter | Condition |

| Column | Fused Silica Capillary (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Orthogonal Analytical Approaches for Comprehensive Characterization

For example, the purity of a sample could be assessed by RP-HPLC with UV detection and confirmed by an orthogonal technique like Capillary Electrophoresis (CE). While both separate components, HPLC relies on partitioning between stationary and mobile phases, whereas CE separates based on electrophoretic mobility in an electric field. Similarly, the identity of the compound can be confirmed by comparing the HPLC retention time against a reference standard, with orthogonal confirmation provided by mass spectrometry (for molecular weight) and spectroscopic techniques like NMR or FTIR (for structural elucidation).

Table 4: Orthogonal Methodologies for Characterization

| Attribute | Primary Method | Orthogonal Method | Principle of Measurement |

| Identity | HPLC Retention Time vs. Standard | LC-MS/MS, NMR Spectroscopy | Chromatographic behavior vs. Mass-to-charge ratio, Nuclear spin transitions |

| Purity | RP-HPLC with UV/PDA | Capillary Electrophoresis (CE) | Differential partitioning vs. Electrophoretic mobility |

| Assay | HPLC with UV (vs. standard) | Quantitative NMR (qNMR) | UV absorbance vs. Nuclear signal intensity relative to an internal standard |

| Enantiomeric Purity | Chiral HPLC | Chiral GC | Differential interaction with a chiral stationary phase (liquid) vs. (gas) |

Impurity Profiling and Degradation Product Analysis of this compound

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. dphen1.comresearchgate.net These impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradation products). ijbpas.commedwinpublishers.com

A comprehensive impurity profile is developed by subjecting the compound to forced degradation studies under various stress conditions as stipulated by ICH guidelines, including hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress. researchgate.net

The stressed samples are then analyzed, typically by a stability-indicating LC-MS/MS method, to separate and identify the degradation products. researchgate.net The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structures of the unknown impurities. researchgate.net Once identified, these impurities can be monitored and controlled to ensure the quality and safety of the final product. dphen1.com

Table 5: Potential Impurities and Degradation Products

| Type | Potential Impurity/Product | Likely Origin |

| Process-Related | 3-Methylbenzaldehyde | Unreacted starting material |

| Process-Related | N-(2-methyl-1-(3-methylphenyl)propylidene)propan-2-amine | Imine intermediate from synthesis |

| Degradation | 2-methyl-1-(3-methylphenyl)propan-1-one | Oxidative deamination |

| Degradation | Dimeric impurities | Reaction between molecule and reactive intermediates |

Applications in Organic Synthesis and Rational Ligand Design Based on the 2 Methyl 1 3 Methylphenyl Propan 1 Amine Scaffold

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental tools in modern organic chemistry, serving as versatile building blocks for the synthesis of enantiomerically pure compounds, which is particularly crucial in the development of pharmaceuticals. yale.edu A chiral building block is a molecule that is incorporated into a larger structure, transferring its stereochemical information to the final product. Alternatively, a chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical transformation stereoselectively, after which it is removed. researchgate.net

The 2-methyl-1-(3-methylphenyl)propan-1-amine molecule possesses a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). This inherent chirality makes it a candidate for use as a chiral building block in the synthesis of more complex molecules. In principle, either the racemic mixture can be resolved into its constituent enantiomers, or an asymmetric synthesis can be employed to produce a single enantiomer. This enantiopure amine can then be used as a precursor, for instance, in the synthesis of active pharmaceutical ingredients where only one enantiomer exhibits the desired therapeutic effect.

The asymmetric synthesis of amines is a well-established field, with methods ranging from the alkylation of chiral auxiliaries like pseudoephenamine to the reductive amination of ketones. yale.edunih.govopenstax.org The general utility of chiral amines is demonstrated in their application to create stereoselective reactions, such as aldol additions and alkylations, by forming temporary chiral imines or enamines that bias the approach of incoming reagents. researchgate.netrsc.org While the foundational principles of asymmetric synthesis support the potential utility of this compound in this capacity, specific examples of its application as a chiral auxiliary or building block are not widely documented in peer-reviewed literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and assessing the biological effects of these changes, researchers can identify key pharmacophoric features and optimize properties like potency, selectivity, and metabolic stability. For analogs based on the this compound scaffold, SAR studies would typically investigate modifications at three primary locations: the phenyl ring, the aliphatic side chain, and the amine group.

The nature and position of substituents on the phenyl ring can dramatically alter a molecule's interaction with its biological target. pharmacy180.com Modifications can influence electronic properties (electron-donating or -withdrawing groups), steric profile (size and shape), and lipophilicity (hydrophobicity/hydrophilicity). For example, in studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a trifluoromethyl group with an isopropyl group led to a six-fold improvement in potency, demonstrating a subtle interplay of steric and electronic factors. acs.org

In the context of phenethylamine-like structures, hydroxyl groups on the phenyl ring can form hydrogen bonds with a receptor, often increasing affinity, while alkyl groups like the methyl group in the parent compound can enhance lipophilicity and promote hydrophobic interactions. pharmacy180.com A systematic investigation would involve synthesizing analogs with different substituents (e.g., halogens, methoxy groups, nitro groups) at various positions on the phenyl ring and evaluating their binding affinity or functional activity. The table below illustrates SAR data from a study on 2,5-dimethoxyphenylpiperidines, a related class of compounds, showing how modifications to the phenyl ring and amine group affect agonist potency at serotonin receptors.

| Compound | Modification from Parent Scaffold | 5-HT2AR Agonist Potency (EC50, nM) |

|---|---|---|

| (S)-11 | Parent Compound (2,5-dimethoxy) | 14 |

| 19 | N-Methylation | 110 |

| 20 | N-Ethylation | 500 |

| 22 | Deletion of 5-Methoxy group | 280 |

| 23 | Deletion of 2-Methoxy group | >10,000 |

| 21 | Deletion of both Methoxy groups | >10,000 |

Table 1: Example of SAR data for 2,5-dimethoxyphenylpiperidine analogs, demonstrating the impact of substituents on receptor potency. Data sourced from a study on serotonin 5-HT2A receptor agonists. nih.gov

Biological systems, such as receptors and enzymes, are inherently chiral. Consequently, the different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The spatial arrangement of atoms is critical for the precise intermolecular interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—that govern ligand-target recognition.

For a molecule like this compound, the stereocenter at the α-carbon means it exists as (R) and (S) enantiomers. It is common for one enantiomer (the eutomer) to have significantly higher affinity for the target than the other (the distomer). An illustrative example is the potent analgesic ohmefentanyl, which has three chiral centers and thus eight possible stereoisomers. nih.gov SAR studies revealed extreme differences in their activity; the most potent isomer was over 13,000 times more potent than morphine, while its enantiomer was one of the least potent isomers. nih.gov This highlights that a specific three-dimensional configuration is essential for optimal interaction with the opioid receptor. Similar stereoselectivity has been observed in numerous other chiral compounds, where different isomers show distinct activities and potencies. nih.govtcd.ie Therefore, the stereochemistry of the this compound scaffold would be a critical determinant of its biological activity.

| Isomer of Ohmefentanyl | Absolute Configuration | Analgesic Potency (ED50, mg/kg) | Relative Potency (vs. Morphine) |

|---|---|---|---|

| 1b | (3R,4S,2'S) | 0.00106 | ~13,100x |

| 1a | (3R,4S,2'R) | 0.00465 | ~2,990x |

| 1c | (3S,4R,2'R) | >30 | <0.5x |

| 1d | (3S,4R,2'S) | >30 | <0.5x |

Table 2: Example of the profound effect of stereochemistry on biological activity, illustrated by the analgesic potency of four stereoisomers of ohmefentanyl. Data from a study on opioid receptor binding. nih.gov

Based on general SAR principles for phenethylamine-like molecules, several design strategies can be proposed to modulate the binding affinity and selectivity of analogs derived from the this compound scaffold:

Varying Phenyl Ring Substitution: Introducing polar groups (e.g., -OH, -NH2) can create new hydrogen bonding opportunities, potentially increasing affinity. Modifying the position and nature of alkyl substituents (like the 3-methyl group) can probe the size and hydrophobicity of the receptor's binding pocket.

Modifying the Amine Group: The degree of substitution on the nitrogen atom is a critical factor. For many adrenergic compounds, increasing the bulk of the N-substituent (e.g., from a primary amine to a secondary amine with a larger alkyl group) tends to decrease α-adrenergic activity and increase β-adrenergic activity. pharmacy180.com

Altering the Aliphatic Chain: Substitution on the aliphatic chain, such as the α-methyl group present in the scaffold, can influence metabolic stability by sterically hindering enzymes like monoamine oxidase (MAO). pharmacy180.com It also creates a chiral center, making stereochemistry a key factor.

Conformational Restriction: Incorporating the flexible side chain into a ring system (e.g., forming a cyclopropyl or piperidine ring) can lock the molecule into a specific conformation. This can increase affinity if the locked conformation is the one recognized by the receptor (the "bioactive conformation"), and it can also improve selectivity. nih.gov

Development of this compound-Derived Scaffolds for Novel Chemical Entities

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. mdpi.com In drug discovery, "scaffold hopping" is a strategy used to design new compounds by replacing the core scaffold of a known active molecule with a structurally different one while retaining the original pharmacophoric groups. unife.it The this compound structure represents a simple, synthetically accessible scaffold that can be elaborated upon to create libraries of diverse compounds for screening.

The development of novel chemical entities from this scaffold could involve several approaches:

Core Elaboration: Using the amine as a synthetic handle, the scaffold can be attached to other molecular fragments through amide bond formation, reductive amination, or other coupling reactions to build more complex molecules. acs.orgmdpi.com

Bioisosteric Replacement: Parts of the scaffold can be replaced with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For example, the phenyl ring could be replaced with a heterocycle like thiophene or pyridine to alter properties such as metabolism, solubility, and receptor interactions. semanticscholar.org

Privileged Structures: The phenylpropanamine core can be considered a component of a "privileged structure," a framework that is capable of providing useful ligands for more than one type of receptor by judicious modification. unife.it By decorating this scaffold with different functional groups, it may be possible to target a range of biological receptors or enzymes.

Biochemical Interaction Mechanism Studies in Vitro

In vitro studies are essential for elucidating the biochemical mechanism by which a compound exerts its effects. These experiments, conducted in a controlled environment outside of a living organism (e.g., in test tubes or cell cultures), can provide detailed information on ligand-target interactions.

Common in vitro assays used to characterize compounds like this compound and its analogs include:

Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. Typically, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which is an inverse measure of binding affinity.

Functional Assays: These experiments measure the physiological response that occurs after a compound binds to its target. For example, if the target is a G-protein coupled receptor (GPCR), assays can measure changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium. nih.gov These assays determine whether the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist.

Enzyme Inhibition Assays: If the target is an enzyme, assays are designed to measure the rate of the enzymatic reaction in the presence and absence of the test compound. This allows for the determination of the compound's inhibitory potency (often expressed as the IC50 value, the concentration required to inhibit 50% of the enzyme's activity). nih.gov

Transporter Uptake/Inhibition Assays: For compounds that may interact with neurotransmitter transporters, assays using cells expressing a specific transporter can measure the uptake of a radiolabeled substrate. The ability of a test compound to inhibit this uptake reveals its potency as a transporter blocker.

These in vitro studies are critical first steps in the drug discovery process, allowing for the high-throughput screening of compounds and the detailed characterization of promising leads before they advance to more complex and costly in vivo (animal) studies.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the investigation of binding to receptors or enzymes, nor any molecular docking and simulation studies for the chemical compound this compound.

Therefore, the requested article sections cannot be generated with scientifically accurate and specific findings for this particular molecule. To provide the detailed and data-rich content required by the instructions, published research focusing explicitly on this compound would be necessary.

Emerging Research Frontiers and Future Perspectives for 2 Methyl 1 3 Methylphenyl Propan 1 Amine

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of sterically hindered amines such as 2-methyl-1-(3-methylphenyl)propan-1-amine presents unique challenges, often requiring robust and highly selective catalytic systems to achieve high yields and minimize side reactions. Research is actively pursuing novel catalysts that offer improved efficiency, milder reaction conditions, and greater substrate scope.

Ruthenium-Based Catalysts: Ruthenium catalysts have shown considerable promise for the direct amination of alcohols and the reductive amination of carbonyl compounds. nih.govtib.eu A notable system involves a heterogeneous Ru-MgO/TiO₂ catalyst that facilitates the direct amination of various alcohols to primary amines at relatively low temperatures (around 100 °C) without the need for external H₂ gas. nih.gov The high performance is attributed to the reactivity tuning of Ru-H species by the MgO support. nih.gov Another effective catalyst, RuCl₂(PPh₃)₃, has been used for the reductive amination of a wide range of carbonyl compounds with ammonia (B1221849) and H₂, proving scalable for industrially viable processes. tib.eu

Palladium-Based Catalysts: Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, remains a cornerstone for synthesizing aryl amines. wikipedia.org Overcoming the challenges posed by sterically hindered substrates is a key research focus. thieme-connect.comnih.govacs.org Recent advancements have seen the development of specialized ligands that promote the formation of monoligated palladium species, which significantly increases the rate of the catalytic cycle. wikipedia.org For instance, a novel carbazolyl-derived P,N-ligand has been successfully used with a palladium source to catalyze the amination of hindered aryl chlorides, achieving excellent yields even with highly congested substrates like 2,6-diisopropylaniline. thieme-connect.comorganic-chemistry.org The design of such ligands is crucial for suppressing side reactions like β-hydride elimination and facilitating the coupling of challenging amine nucleophiles. nih.gov

| Catalyst System | Substrates | Key Advantages |

| Heterogeneous Ru-MgO/TiO₂ | Alcohols, Ammonia | No H₂ gas required, reusable, mild conditions nih.gov |

| RuCl₂(PPh₃)₃ | Carbonyls, Ammonia, H₂ | Broad substrate scope, industrially scalable tib.eu |

| Pd(OAc)₂ / Carbazolyl-phosphine ligand | Aryl chlorides, Hindered amines | High yields for tetra-ortho-substituted products, low catalyst loading thieme-connect.comorganic-chemistry.org |

| Palladium / Biarylphosphine ligands (e.g., BrettPhos) | Aryl halides, α,α,α-trisubstituted primary amines | Enables coupling of extremely hindered amines under mild conditions acs.org |

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for Analog Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming medicinal chemistry and materials science by enabling the rapid design and evaluation of novel molecules. irjmets.comresearchgate.net For a parent compound like this compound, these computational tools can accelerate the discovery of analogs with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of new compounds based on their molecular structures. researchgate.netnewjournal.org By training algorithms on datasets of known phenethylamine (B48288) derivatives and their activities, researchers can develop predictive models. newjournal.org These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to build a relationship between structure and function. irjmets.com A well-validated model can then be used to screen virtual libraries of designed analogs, prioritizing those with the highest predicted activity for synthesis and testing. researchgate.net

The process typically involves:

Data Collection: Assembling a dataset of compounds with known bioactivity. newjournal.org

Descriptor Calculation: Generating a wide range of molecular descriptors for each compound. irjmets.com

Model Training: Using ML algorithms, such as Random Forest, to build a predictive model. irjmets.comresearchgate.net

Validation: Rigorously testing the model's predictive power using external test sets and statistical methods. newjournal.org

Virtual Screening: Applying the validated model to predict the activity of novel, untested analog designs.

This in silico approach significantly reduces the time and resources required for the discovery phase by focusing laboratory efforts on the most promising candidates. researchgate.net

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction kinetics, mechanisms, and the influence of process variables is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques provide a window into the reaction as it happens, eliminating the errors and delays associated with offline analysis. mt.commpg.de

FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy has emerged as a powerful tool for non-invasive, real-time monitoring of chemical reactions. rsc.org By flowing the reaction mixture through an NMR spectrometer, chemists can track the concentration of reactants, intermediates, and products over time, providing precise kinetic data. mpg.dersc.org

In Situ FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is another key technique for real-time analysis. xjtu.edu.cn By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, it is possible to monitor the vibrational modes of molecules in the solution. mt.com This is particularly useful for tracking the consumption of starting materials and the formation of products by observing changes in characteristic functional group peaks, such as the carbonyl stretch in a precursor ketone or the N-H bends in the amine product. researchgate.netyoutube.com

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS), especially when coupled with pressurized sample infusion, allows for the continuous real-time monitoring of catalytic reactions. uvic.cachemrxiv.orgrsc.org The high sensitivity of MS makes it ideal for detecting transient catalytic intermediates that are present at very low concentrations, providing invaluable insights into the catalytic cycle of amination reactions like the Buchwald-Hartwig process. uvic.cachemrxiv.org

| Technique | Information Provided | Advantages |

| FlowNMR | Quantitative concentration of species over time, structural information on intermediates. | Non-invasive, highly quantitative, detailed structural data. mpg.dersc.org |

| In Situ FTIR | Real-time tracking of functional group changes, reaction progress, and endpoint. | Robust, versatile for various reaction conditions, provides kinetic and mechanistic data. mt.comxjtu.edu.cn |

| ESI-MS | Detection of transient intermediates, mechanistic pathway elucidation. | High sensitivity to low-concentration species, direct observation of catalytic cycle components. uvic.carsc.org |

Expanding the Scope of Applications beyond Traditional Medicinal Chemistry

While analogs of this compound are primarily explored in medicinal chemistry, the structural motifs of aromatic amines open doors to applications in materials science and industrial chemistry. ijrpr.com

Corrosion Inhibitors: Aromatic amines are well-established as effective corrosion inhibitors for various metals and alloys in acidic environments. kfupm.edu.saresearchgate.netmdpi.comresearchgate.net The amine functional group acts as an adsorption center, forming a protective film on the metal surface. kfupm.edu.saresearchgate.net The nitrogen atom's lone pair of electrons can coordinate with vacant d-orbitals of the metal, while the aromatic ring and alkyl backbone provide a hydrophobic layer that repels corrosive species. kfupm.edu.sa The effectiveness of inhibition can be tuned by the electronic properties of substituents on the aromatic ring. ampp.org Derivatives of this compound could be investigated for their potential to protect steel and other metals in industrial settings.

Polymer and Materials Science: Amines are fundamental building blocks in the synthesis of advanced materials. ijrpr.comnumberanalytics.com They serve as monomers for polymers like polyamides and polyimides, and as curing agents for epoxy resins used in high-performance coatings and adhesives. numberanalytics.com The specific structure of this compound could be incorporated into polymer backbones or used as a modifying agent to impart specific properties such as thermal stability, mechanical strength, or hydrophobicity to materials.

Comprehensive Mechanistic Studies of Photochemical and Electrochemical Transformations

Understanding the behavior of this compound under photochemical and electrochemical conditions can reveal new synthetic pathways and degradation mechanisms.

Electrochemical Transformations: The electrochemical oxidation of benzylic amines is a subject of significant research, offering a green chemistry approach that avoids metal catalysts and harsh chemical oxidants. nih.govmdpi.comacs.org The general mechanism involves an initial one-electron oxidation at the anode to form a nitrogen radical cation. mdpi.commdpi.comresearchgate.net Subsequent deprotonation and further oxidation can lead to the formation of imines or, with cleavage of the benzylic C-N bond, the corresponding carbonyl compounds. nih.govmdpi.com Studies on benzylamine (B48309) oxidation have shown that these reactions can be controlled to selectively produce coupled imines with high faradaic efficiency. acs.org A detailed mechanistic study of this compound would elucidate the influence of its specific substitution pattern on reaction pathways and product selectivity.

Photochemical Transformations: The benzylic C-N bond in amines can be susceptible to photochemical cleavage. acs.orgnih.gov Research on related systems has shown that direct irradiation with UV light can break this bond, releasing the free amine. acs.orgacs.org The reaction often proceeds through an excited state, and the efficiency can be highly dependent on the solvent and the electronic nature of the aromatic ring. acs.org Other photochemical reactions involving substituted benzenes and aliphatic amines can lead to substitution or addition products. rsc.org A comprehensive study of the photostability and photoreactivity of this compound is essential for understanding its environmental fate and for potential applications in photolabile protecting group chemistry. acs.org

Q & A

Q. What are the recommended synthetic routes for 2-methyl-1-(3-methylphenyl)propan-1-amine, and how can reaction conditions be optimized?

The synthesis of this compound can be inferred from analogous amine derivatives. A multi-step approach is typical:

Friedel-Crafts alkylation : React 3-methylbenzene with a propionyl chloride derivative to introduce the carbonyl group.

Reductive amination : Reduce the ketone intermediate using reagents like NaBH₃CN or catalytic hydrogenation (e.g., H₂/Pd-C) in the presence of ammonium acetate.

Methylation : Introduce the methyl group at the propan-1-amine position via alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (40–80°C), and stoichiometric ratios to minimize byproducts. Purity can be verified via HPLC or GC-MS .

Q. How can the structural configuration of this compound be confirmed using crystallography?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent like ethanol or dichloromethane. Use the SHELX suite (e.g., SHELXL for refinement) to solve the structure. Key parameters include bond angles, torsion angles, and hydrogen bonding patterns. For non-crystalline samples, substitute with NMR (¹H/¹³C) and FT-IR to confirm functional groups and stereochemistry .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

- HPLC/GC-MS : Quantify purity (>95% recommended) using reverse-phase C18 columns with UV detection at 254 nm.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (degradation onset >150°C suggests robustness).

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Adjust storage conditions (e.g., desiccants, inert atmosphere) based on results .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound analogs?

Contradictions often arise from assay variability or structural nuances. Mitigate by:

- Standardizing assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Computational docking : Compare the target’s 3D structure (from SC-XRD) with active analogs to identify critical binding motifs (e.g., methyl group interactions with hydrophobic pockets).

- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC₅₀ values or SAR .

Q. What methodologies enable enantiomeric separation of this compound?

Chiral resolution techniques include:

- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases.

- Kinetic resolution : Employ enzymes (e.g., lipases) in asymmetric synthesis.

- Diastereomeric salt formation : React the racemic mixture with chiral acids (e.g., tartaric acid) and recrystallize. Confirm enantiopurity via polarimetry or CD spectroscopy .

Q. How does the 3-methylphenyl substituent influence the compound’s pharmacokinetic properties?

The 3-methyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration. Assess via:

- In vitro permeability assays : Caco-2 cell monolayers predict intestinal absorption.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated oxidation.

- Molecular dynamics simulations : Model interactions with serum albumin to predict plasma protein binding .

Q. What strategies address discrepancies between computational predictions and experimental results in mechanistic studies?

- Force field refinement : Use quantum mechanics/molecular mechanics (QM/MM) to improve docking accuracy.

- Free energy perturbation (FEP) : Calculate binding affinity differences between predicted and observed conformers.

- In situ spectroscopy : Employ time-resolved FT-IR or Raman to capture transient intermediates .

Methodological Considerations

Q. How can researchers design dose-response experiments to evaluate neuroactivity?

- In vitro : Use primary neuronal cultures or SH-SY5Y cells. Measure Ca²⁺ flux (Fluo-4 AM dye) or cAMP levels (ELISA).

- In vivo : Administer doses (0.1–10 mg/kg) in rodent models and assess locomotor activity (open-field test) or memory (Morris water maze).

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (n ≥ 6 per group) .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process analytical technology (PAT) : Monitor reactions in real-time via inline NMR or Raman spectroscopy.

- Design of experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) using response surface methodology.

- Quality by design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.